1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
Description
1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core substituted with an isobutyl group at the 1-position and an ethanamine moiety at the 2-position. Imidazo[4,5-c]pyridines are known for their versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The ethanamine side chain may enhance binding interactions with biological targets, while the isobutyl group could influence lipophilicity and metabolic stability.
Structure
3D Structure
Properties
Molecular Formula |
C12H18N4 |
|---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
1-[1-(2-methylpropyl)imidazo[4,5-c]pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C12H18N4/c1-8(2)7-16-11-4-5-14-6-10(11)15-12(16)9(3)13/h4-6,8-9H,7,13H2,1-3H3 |
InChI Key |
NGWGCAAUZTVXOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C=NC=C2)N=C1C(C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with isobutyl bromide in the presence of a base can lead to the formation of the desired imidazo[4,5-c]pyridine core . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields . This approach is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Scientific Research Applications
1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine and related analogs:
Key Structural and Functional Insights:
Core Modifications :
- The target compound’s imidazo[4,5-c]pyridine core is shared across analogs, but substituents dictate specificity. For example:
- Ipivivint integrates a pyrazolopyridine extension, enhancing π-π stacking in kinase binding pockets .
Side Chain Variations :
- The ethanamine group in the target compound contrasts with dimethylmethanamine in Ipivivint, altering basicity and hydrogen-bonding capacity.
- The furazan-3-ylamine group () introduces a planar heterocycle, possibly improving DNA intercalation or enzyme inhibition .
Pharmacological Implications :
- Lipophilicity : The isobutyl group in the target compound increases logP compared to polar analogs like the furazan derivative, influencing membrane permeability.
- Metabolic Stability : Bulkier substituents (e.g., spiro-piperidine in ) may reduce cytochrome P450-mediated oxidation .
Biological Activity
1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H16N4
- Molecular Weight : 216.28 g/mol
- CAS Number : 123456-78-9 (example placeholder)
Research indicates that compounds in the imidazo[4,5-c]pyridine class exhibit various biological activities, including:
- Kinase Inhibition : Many derivatives have shown potential as inhibitors of Src family kinases (SFKs), which are implicated in cancer progression. For instance, compounds similar to this compound have demonstrated submicromolar inhibition against these kinases in glioblastoma models .
- Antiproliferative Effects : Studies have shown that certain derivatives can significantly inhibit cell proliferation in various cancer cell lines, including U87 and T98G glioblastoma cells .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Study 1: Anticancer Potential
In a study evaluating the anticancer potential of imidazo[4,5-c]pyridine derivatives, it was found that a closely related compound exhibited significant cytotoxicity against multiple cancer cell lines while sparing normal fibroblasts, indicating a selective action against malignant cells .
Case Study 2: Kinase Inhibition
Another investigation focused on the inhibition of SFKs by imidazo[4,5-c]pyridine derivatives. The study reported that several compounds demonstrated effective inhibition of kinase activity in vitro and showed promising results in reducing tumor growth in animal models .
Research Findings
Recent research has highlighted the following findings regarding the biological activity of imidazo[4,5-c]pyridine derivatives:
- Selective Cytotoxicity : Derivatives have shown selective cytotoxicity towards cancer cells with minimal effects on normal cells .
- Mechanistic Insights : Molecular dynamics simulations suggest that these compounds bind effectively to the ATP-binding site of SFKs, providing insights into their mechanism of action .
- Therapeutic Applications : The potential applications in treating glioblastoma and other cancers are being explored due to their ability to inhibit key signaling pathways involved in tumor growth and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
